molecular formula C14H19BO3 B1428751 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 847560-50-3

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B1428751
M. Wt: 246.11 g/mol
InChI Key: LUIMXIDOSHHWCZ-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (4-Methyl-3-TMB) is a boron-containing compound that has been used for various scientific applications in recent years. Its structure contains both an aldehyde and a boron-containing moiety, which makes it an important intermediate in the synthesis of other compounds. The boron-containing moiety of 4-Methyl-3-TMB is also responsible for its unique properties, which can be used to study various biochemical and physiological processes.

Scientific Research Applications

Structural Analysis and Synthesis

  • Synthesis and Structural Confirmation : The compound and its derivatives are used as intermediates in synthesis, confirmed by spectroscopic methods and X-ray diffraction. Studies also involve density functional theory (DFT) calculations for molecular structure optimization, consistent with crystal structures determined by X-ray diffraction (P.-Y. Huang et al., 2021).
  • Synthesis of Boric Acid Ester Intermediates : Boric acid ester intermediates with benzene rings are synthesized, with detailed analyses of molecular electrostatic potential and frontier molecular orbitals (P. Huang et al., 2021).

Analytical Chemistry and Sensor Applications

  • Detection of Hydrogen Peroxide Vapor : The compound is used in the creation of thin-film fluorescence probes for detecting hydrogen peroxide vapor, relevant in explosive detection. Its derivatives show enhanced sensing performance, demonstrating rapid response times and low detection limits (Yanyan Fu et al., 2016).

Material Science and Organic Chemistry

  • Pd-Catalyzed Borylation : Research includes Pd-catalyzed borylation of arylbromides for synthesizing derivatives, particularly effective in the presence of sulfonyl groups (J. Takagi & T. Yamakawa, 2013).
  • Development of Antifungal and Antibacterial Agents : Novel N2B heterocycles derived from the compound show significant antifungal and moderate antibacterial activities against various pathogens (A. M. Irving et al., 2003).

Pharmaceutical Research

  • Prodrug Development for Oxidative Stress : Derivatives of the compound are investigated as prodrugs for metal chelation under oxidative stress conditions. These derivatives exhibit improved hydrolytic stability and enhanced cytoprotection against oxidative stress (Qin Wang & K. Franz, 2018).

properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMXIDOSHHWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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